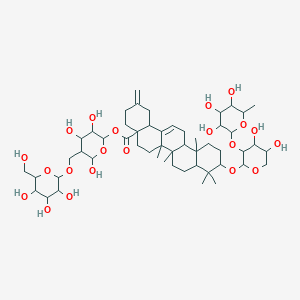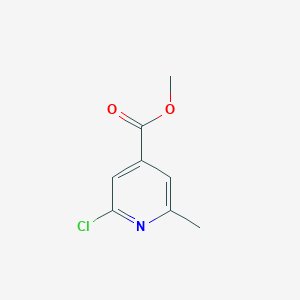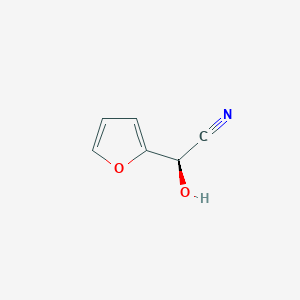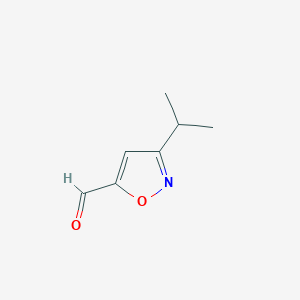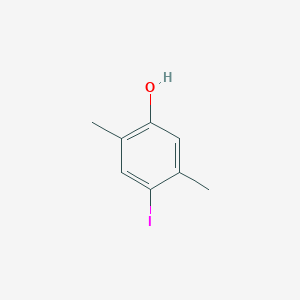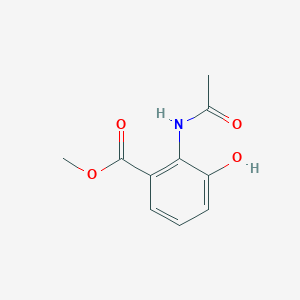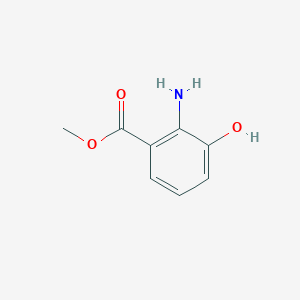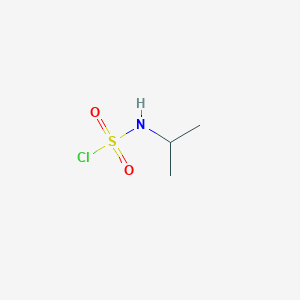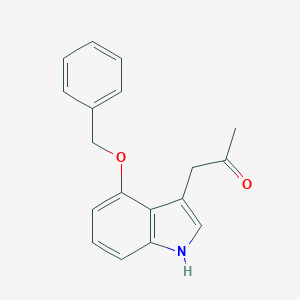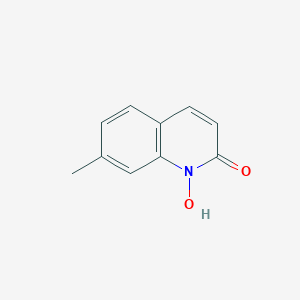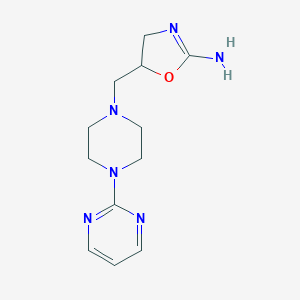
4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor receptor (CRF_1). It has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, addiction, and stress-related disorders.
Wirkmechanismus
4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine is a selective antagonist of the CRF_1 receptor. The CRF_1 receptor is a G protein-coupled receptor that is widely distributed in the brain and plays a key role in the stress response. 4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine binds to the CRF_1 receptor and blocks the binding of CRF, which is a neuropeptide that is released in response to stress. By blocking the CRF_1 receptor, 4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine reduces the stress response and has anxiolytic and antidepressant effects.
Biochemische Und Physiologische Effekte
4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine has been shown to have anxiolytic and antidepressant effects in preclinical studies. It has also been studied for its potential in treating addiction and stress-related disorders such as PTSD. In addition to its effects on behavior, 4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine has been shown to have effects on various physiological systems, including the immune system, the cardiovascular system, and the hypothalamic-pituitary-adrenal (HPA) axis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine is its selectivity for the CRF_1 receptor. This allows for more precise targeting of the stress response system. However, one limitation of 4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine is its poor solubility, which can make it difficult to administer in some experimental settings. Additionally, its effects may vary depending on the dose and route of administration.
Zukünftige Richtungen
There are several potential future directions for research on 4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine. One area of interest is its potential in treating addiction and stress-related disorders such as PTSD. Additionally, further research is needed to fully understand its effects on various physiological systems, including the immune system and the cardiovascular system. Finally, there is a need for the development of more soluble analogs of 4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine to improve its bioavailability and facilitate its use in experimental settings.
Conclusion
4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine is a selective antagonist of the CRF_1 receptor that has been extensively studied for its potential therapeutic applications in various diseases. It has anxiolytic and antidepressant effects and has been studied for its potential in treating addiction and stress-related disorders such as PTSD. While it has some limitations, including poor solubility, it holds promise for future research and development.
Synthesemethoden
4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine is a synthetic compound that can be prepared by various methods. One of the most common methods involves the reaction of 2-chloro-4,5-dihydrooxazole with 4-(2-pyrimidinyl)-1-piperazine carboxaldehyde in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain 4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine with high purity.
Wissenschaftliche Forschungsanwendungen
4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anxiolytic and antidepressant effects in preclinical studies. Additionally, it has been studied for its potential in treating addiction and stress-related disorders such as post-traumatic stress disorder (PTSD).
Eigenschaften
CAS-Nummer |
120182-20-9 |
|---|---|
Produktname |
4,5-Dihydro-5-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-2-oxazolamine |
Molekularformel |
C12H18N6O |
Molekulargewicht |
262.31 g/mol |
IUPAC-Name |
5-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C12H18N6O/c13-11-16-8-10(19-11)9-17-4-6-18(7-5-17)12-14-2-1-3-15-12/h1-3,10H,4-9H2,(H2,13,16) |
InChI-Schlüssel |
CFFBLPKCMVYPLU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2CN=C(O2)N)C3=NC=CC=N3 |
Kanonische SMILES |
C1CN(CCN1CC2CN=C(O2)N)C3=NC=CC=N3 |
Andere CAS-Nummern |
127908-95-6 |
Synonyme |
5-(1-(2-pyrimidyl)-4-piperazino)methyl-2-amino-2-oxazoline Cor 32-86 COR 3286 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



